molecular formula C6H5Br B2909612 Bromobenzene (3 D) CAS No. 22069-96-1

Bromobenzene (3 D)

Cat. No.: B2909612
CAS No.: 22069-96-1
M. Wt: 158.016
InChI Key: QARVLSVVCXYDNA-VMNATFBRSA-N
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Description

Bromobenzene is an organic compound with the chemical formula C6H5Br. It is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Bromobenzene is a colorless liquid, although older samples can appear yellow. It is primarily used as a reagent in organic synthesis and has a pleasant aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobenzene can be synthesized through several methods:

    Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.

    Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.

Industrial Production Methods: In industrial settings, bromobenzene is often produced by the direct bromination of benzene due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagent Formation: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.

    Suzuki Reaction: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid under mild conditions.

Major Products:

Scientific Research Applications

Bromobenzene has a wide range of applications in scientific research:

Mechanism of Action

Bromobenzene exerts its effects primarily through its metabolites. After absorption, it is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules, leading to liver damage. The binding of these metabolites can reduce oxygen uptake and ATP levels in hepatocytes, alter calcium balance, and decrease cytosolic and mitochondrial glutathione levels .

Comparison with Similar Compounds

  • Fluorobenzene (C6H5F)
  • Chlorobenzene (C6H5Cl)
  • Iodobenzene (C6H5I)

Comparison:

Bromobenzene’s unique combination of reactivity, stability, and versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-bromo-3-deuteriobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-VMNATFBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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